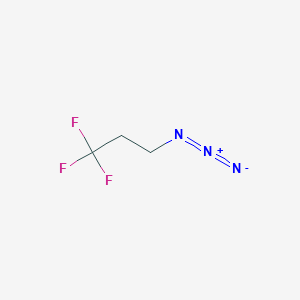

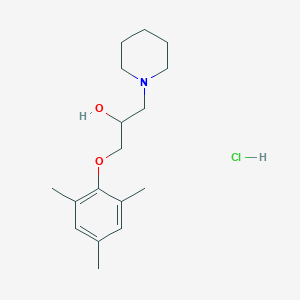

![molecular formula C7H4ClN3O2 B2992484 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1505900-70-8](/img/structure/B2992484.png)

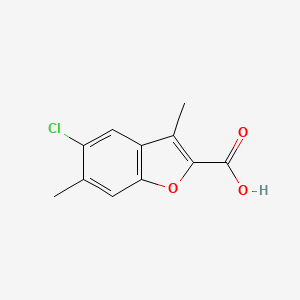

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

The molecular structure of this compound presents two possible tautomeric forms: the 1H- and 2H-isomers . The 1H- and 2H-pyrazolo[3,4-b]pyridines are the possible fusions of a pyrazole and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been reported in numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Physical and Chemical Properties Analysis

The empirical formula of this compound is C6H4ClN3, and its molecular weight is 153.57 .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

"6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a compound of interest in the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for synthesizing derivatives with potential therapeutic effects. For example, derivatives of this compound have been explored for their antihypertensive activity, as seen with MK-672, which showed significant antihypertensive effects in animal studies (Okun, Maibach, & Gates, 1971) Okun et al., 1971.

Pharmacological Applications

In pharmacology, the compound's derivatives are investigated for their binding affinity to various receptors, such as the Translocator Protein (TSPO). For instance, studies comparing TSPO imaging using derivatives of this compound have shown promise in predicting progression of glioblastoma multiforme, a type of brain tumor, indicating its potential utility in clinical settings (Jensen et al., 2015) Jensen et al., 2015.

Environmental Science Applications

Research has also delved into the environmental impact and exposure to compounds structurally related to "this compound," such as pyrethroids and pyrethroid metabolites. These studies are crucial for understanding human and ecological exposure to these chemicals, which are widely used as insecticides. Investigations into the urinary metabolites of pyrethroids in populations have provided insight into exposure levels, aiding in the assessment of potential health risks (Wielgomas, 2013; Lin et al., 2020) Wielgomas, 2013; Lin et al., 2020.

Mécanisme D'action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine class have been associated with various biological activities .

Mode of Action

It’s known that the pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Result of Action

Similar compounds have been associated with various biological activities .

Propriétés

IUPAC Name |

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEICUOGPUURNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

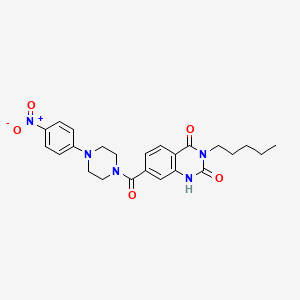

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

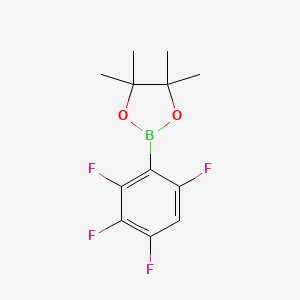

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

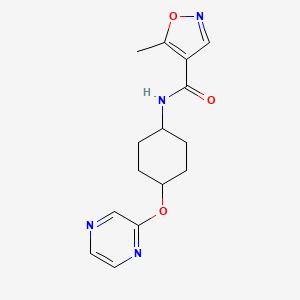

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)

![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)